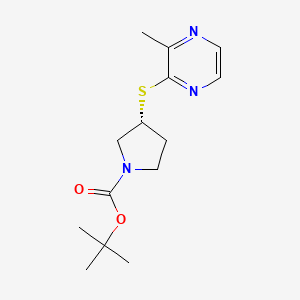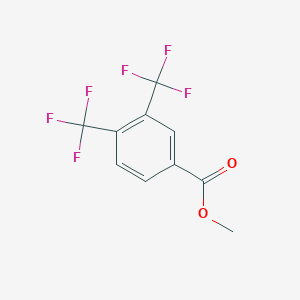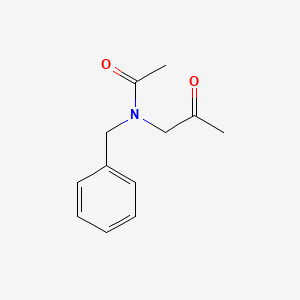
N-benzyl-N-(2-oxopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(2-oxopropyl)acetamide: is an organic compound with the molecular formula C12H15NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a benzyl group and a 2-oxopropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-benzyl-N-(2-oxopropyl)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylamine with acetyl chloride to form N-benzylacetamide. This intermediate is then reacted with 2-bromoacetone under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-N-(2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.
Reduction: Formation of N-benzyl-N-(2-hydroxypropyl)acetamide.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl-N-(2-oxopropyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may act as an inhibitor or modulator of specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(2-oxopropyl)acetamide involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the 2-oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-benzylacetamide: Lacks the 2-oxopropyl group, making it less reactive in certain chemical reactions.
N-(2-oxopropyl)acetamide: Lacks the benzyl group, affecting its binding affinity to certain molecular targets.
N-benzyl-N-methylacetamide: Substitution of the 2-oxopropyl group with a methyl group alters its chemical properties and reactivity.
Uniqueness: N-benzyl-N-(2-oxopropyl)acetamide is unique due to the presence of both the benzyl and 2-oxopropyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61357-16-2 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-benzyl-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)8-13(11(2)15)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
WHOMALFADXYJII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN(CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




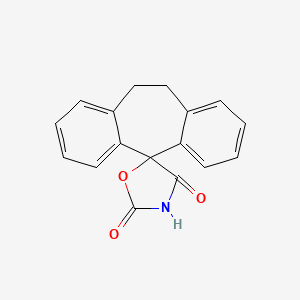
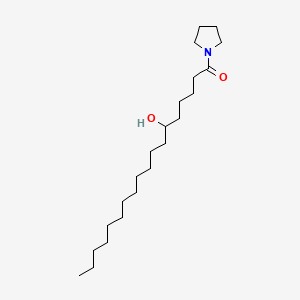
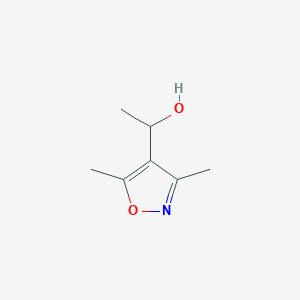
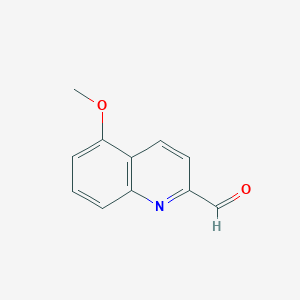
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
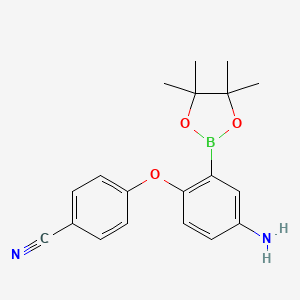

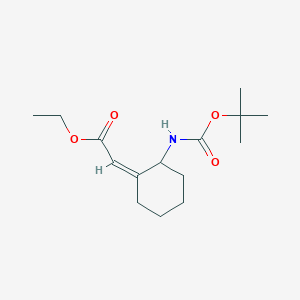
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
